magnesium;2-methanidyl-N,N-dimethylpropan-1-amine;chloride
Description
The compound magnesium;2-methanidyl-N,N-dimethylpropan-1-amine;chloride (systematic IUPAC name) is a quaternary ammonium salt with a magnesium counterion. Its structure consists of a propane backbone substituted with a dimethylamine group at the terminal carbon and a methanidyl (CH₂) group at the second carbon, coordinated with magnesium and chloride ions. The molecular formula is inferred as C₆H₁₄ClN·Mg, though explicit data on magnesium coordination is absent in the provided evidence. This compound likely serves as an intermediate in organometallic reactions or pharmaceutical synthesis, leveraging its polarizable ammonium-magnesium system for nucleophilic substitutions .
Properties
IUPAC Name |
magnesium;2-methanidyl-N,N-dimethylpropan-1-amine;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N.ClH.Mg/c1-6(2)5-7(3)4;;/h6H,1,5H2,2-4H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMVLAXINSZWTJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC([CH2-])CN(C)C.[Mg+2].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClMgN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;2-methanidyl-N,N-dimethylpropan-1-amine;chloride typically involves the reaction of magnesium with 2-methanidyl-N,N-dimethylpropan-1-amine in the presence of a chloride source. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods but optimized for efficiency and yield. This includes the use of continuous reactors, high-purity reagents, and stringent quality control measures to produce the compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Magnesium;2-methanidyl-N,N-dimethylpropan-1-amine;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The chloride ion can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized amine derivatives, while substitution reactions can produce a variety of substituted amine compounds.
Scientific Research Applications
Chemistry
In chemistry, magnesium;2-methanidyl-N,N-dimethylpropan-1-amine;chloride is used as a reagent in organic synthesis. It acts as a Lewis acid catalyst in various transformations, including the preparation of heterocyclic compounds and the protection of functional groups .
Biology
In biological research, this compound is studied for its potential effects on cellular processes. Magnesium ions play a crucial role in many enzymatic reactions, and the compound’s unique structure allows it to interact with biological molecules in specific ways .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs targeting specific molecular pathways .
Industry
Industrially, this compound is used in the production of various materials and chemicals. Its reactivity and catalytic properties make it valuable in manufacturing processes .
Mechanism of Action
The mechanism by which magnesium;2-methanidyl-N,N-dimethylpropan-1-amine;chloride exerts its effects involves the interaction of magnesium ions with molecular targets. Magnesium ions can act as cofactors for enzymes, influencing their activity and stability. The organic amine component may also interact with biological molecules, modulating their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Chloro-N,N-dimethylpropan-1-amine hydrochloride
- Structure : C₅H₁₃Cl₂N (hydrochloride salt of 3-chloro-N,N-dimethylpropan-1-amine).
- Key Properties :
- Molecular weight: 158.07 g/mol
- Melting point: 143°C
- Purity: ≥98% (pharmaceutical grade)
- Applications : Widely used as a precursor for antidepressants (e.g., citalopram), antipsychotics (e.g., clomipramine), and antimicrobial agents. Its reactivity in alkylation reactions is attributed to the labile chlorine atom .
Data Table 1: Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |
|---|---|---|---|---|
| Magnesium;2-methanidyl-N,N-dimethylpropan-1-amine;chloride | C₆H₁₄ClN·Mg | ~165.9 (estimated) | Not reported | Organometallic synthesis |
| 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride | C₅H₁₃Cl₂N | 158.07 | 143 | Pharmaceutical intermediates |
| Clomipramine | C₁₉H₂₃ClN₂ | 314.85 | 117–119 | Tricyclic antidepressant |
| Citalopram | C₂₀H₂₁FN₂O | 324.40 | 88–90 | SSRI antidepressant |
2-Chloro-N,N-dimethylpropan-1-amine hydrochloride
Pharmaceutical Derivatives
- Clomipramine (C₁₉H₂₃ClN₂): Incorporates a tricyclic aromatic system linked to the dimethylaminopropyl group. Demonstrates serotonin/norepinephrine reuptake inhibition (pKa = 9.2) and is used in obsessive-compulsive disorder therapy .
- Citalopram (C₂₀H₂₁FN₂O): Features a fluorophenyl-isobenzofuran core. The dimethylaminopropyl side chain enhances binding to the serotonin transporter (SERT), with enantiomeric variants (S- and R-forms) showing distinct pharmacokinetic profiles .
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